molecular formula C21H12Cl2N4O4 B10899630 2-(2,4-dichlorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]imidazo[1,2-a]pyridin-3-amine

2-(2,4-dichlorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]imidazo[1,2-a]pyridin-3-amine

Cat. No.: B10899630
M. Wt: 455.2 g/mol
InChI Key: XQKTXRMBHMHJLG-YSURURNPSA-N
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Description

N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE is a complex organic compound that features a unique combination of functional groups, including imidazo[1,2-a]pyridine and benzodioxole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE typically involves multi-step organic reactions. One common approach includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the 2,4-Dichlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where the imidazo[1,2-a]pyridine core reacts with 2,4-dichlorobenzene in the presence of a strong base.

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized via the condensation of catechol with formaldehyde, followed by nitration to introduce the nitro group.

    Final Coupling Reaction: The final step involves the condensation of the imidazo[1,2-a]pyridine derivative with the benzodioxole derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the nitro group may participate in redox reactions, while the imidazo[1,2-a]pyridine core can interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-[(E)-1-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amine
  • N-[2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-[(E)-1-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amine

Uniqueness

The uniqueness of N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

This detailed overview provides a comprehensive understanding of N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C21H12Cl2N4O4

Molecular Weight

455.2 g/mol

IUPAC Name

(E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C21H12Cl2N4O4/c22-13-4-5-14(15(23)8-13)20-21(26-6-2-1-3-19(26)25-20)24-10-12-7-17-18(31-11-30-17)9-16(12)27(28)29/h1-10H,11H2/b24-10+

InChI Key

XQKTXRMBHMHJLG-YSURURNPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/C3=C(N=C4N3C=CC=C4)C5=C(C=C(C=C5)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=C(N=C4N3C=CC=C4)C5=C(C=C(C=C5)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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